molecular formula C16H23N3O B7460904 4-cyclopentyl-N-phenylpiperazine-1-carboxamide

4-cyclopentyl-N-phenylpiperazine-1-carboxamide

Cat. No. B7460904
M. Wt: 273.37 g/mol
InChI Key: UBKKWGSNRBQAKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclopentyl-N-phenylpiperazine-1-carboxamide, commonly known as CPP, is a synthetic compound that belongs to the piperazine family. CPP is a potent and selective agonist of the serotonin receptor subtype 1A (5-HT1A). The compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

CPP acts as a selective agonist of the 4-cyclopentyl-N-phenylpiperazine-1-carboxamide receptor, which is a subtype of the serotonin receptor. The activation of the 4-cyclopentyl-N-phenylpiperazine-1-carboxamide receptor is known to produce anxiolytic, antidepressant, and antipsychotic effects. CPP has been shown to increase the release of serotonin in the brain, which is thought to contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CPP has been shown to produce a range of biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. The compound has also been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its therapeutic effects in Parkinson's disease.

Advantages and Limitations for Lab Experiments

CPP has several advantages for lab experiments, including its high potency and selectivity for the 4-cyclopentyl-N-phenylpiperazine-1-carboxamide receptor. However, the compound is not commercially available, and its synthesis requires specialized equipment and expertise. Additionally, the compound has a short half-life, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on CPP, including:
1. Investigating its potential use in drug abuse treatment and pain management.
2. Exploring its therapeutic potential in other neurological and psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder.
3. Developing more potent and selective analogs of CPP for use in research and potential therapeutic applications.
4. Investigating the role of the 4-cyclopentyl-N-phenylpiperazine-1-carboxamide receptor in the pathophysiology of various disorders and the potential for targeting this receptor in the development of new treatments.

Synthesis Methods

CPP can be synthesized through various methods, including the reaction of cyclopentylamine with 1-phenylpiperazine-2,3-dione, or the reaction of N-phenylpiperazine-1-carboxamide with cyclopentyl isocyanate. The synthesis of CPP requires specialized equipment and expertise, and the compound is not commercially available.

Scientific Research Applications

CPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and Parkinson's disease. The compound has also been investigated for its potential use in drug abuse treatment and pain management.

properties

IUPAC Name

4-cyclopentyl-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c20-16(17-14-6-2-1-3-7-14)19-12-10-18(11-13-19)15-8-4-5-9-15/h1-3,6-7,15H,4-5,8-13H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKKWGSNRBQAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopentyl-N-phenylpiperazine-1-carboxamide

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